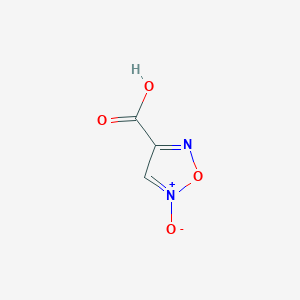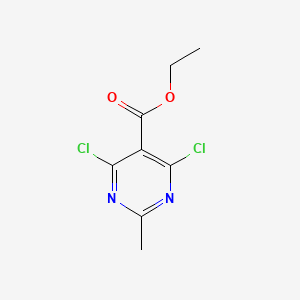
Ethyl 4,6-dichloro-2-methylpyrimidine-5-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 4,6-dichloro-2-methylpyrimidine-5-carboxylate is a chemical compound with the molecular formula C8H8Cl2N2O2. It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine. Pyrimidines are significant in various biological processes and are found in nucleotides, the building blocks of DNA and RNA .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Ethyl 4,6-dichloro-2-methylpyrimidine-5-carboxylate can be synthesized through several methods. One common approach involves the reaction of 4,6-dichloro-2-methylpyrimidine with ethyl chloroformate in the presence of a base such as triethylamine. The reaction typically occurs in an organic solvent like dichloromethane at room temperature .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for yield and purity, often involving purification steps such as recrystallization or chromatography .
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 4,6-dichloro-2-methylpyrimidine-5-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms in the compound can be substituted by nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form amines.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in solvents such as dimethylformamide (DMF) or ethanol.
Oxidation: Reagents like hydrogen peroxide or potassium permanganate in acidic or basic conditions.
Major Products Formed
Substitution Products: Amino or thiol derivatives of the original compound.
Oxidation Products: Oxides or hydroxyl derivatives.
Reduction Products: Amines or alcohol derivatives.
Aplicaciones Científicas De Investigación
Ethyl 4,6-dichloro-2-methylpyrimidine-5-carboxylate has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of ethyl 4,6-dichloro-2-methylpyrimidine-5-carboxylate involves its interaction with specific molecular targets. The compound can inhibit enzymes or interact with nucleic acids, leading to various biological effects. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access . Additionally, it can interact with DNA or RNA, affecting their replication or transcription processes .
Comparación Con Compuestos Similares
Ethyl 4,6-dichloro-2-methylpyrimidine-5-carboxylate can be compared with other similar compounds such as:
Ethyl 4,6-dichloro-2-(methylthio)pyrimidine-5-carboxylate: Similar structure but with a methylthio group instead of a methyl group.
Ethyl 4-chloro-2-methylthio-5-pyrimidinecarboxylate: Similar structure but with one chlorine atom and a methylthio group.
These compounds share similar chemical properties but may differ in their reactivity and biological activities due to the presence of different substituents .
Propiedades
Fórmula molecular |
C8H8Cl2N2O2 |
|---|---|
Peso molecular |
235.06 g/mol |
Nombre IUPAC |
ethyl 4,6-dichloro-2-methylpyrimidine-5-carboxylate |
InChI |
InChI=1S/C8H8Cl2N2O2/c1-3-14-8(13)5-6(9)11-4(2)12-7(5)10/h3H2,1-2H3 |
Clave InChI |
ZEKCAYOAUKUBFS-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1=C(N=C(N=C1Cl)C)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


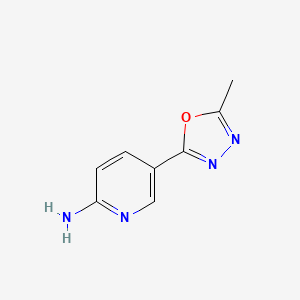
![3-Amino-[1,2,4]triazolo[4,3-a]pyridine-8-carbonitrile](/img/structure/B12974622.png)
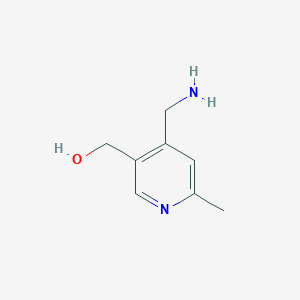
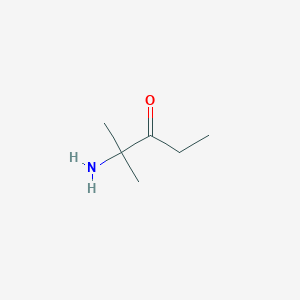
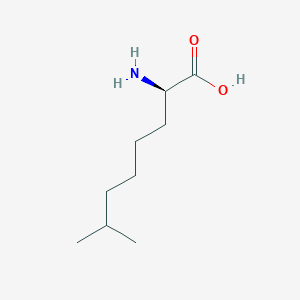
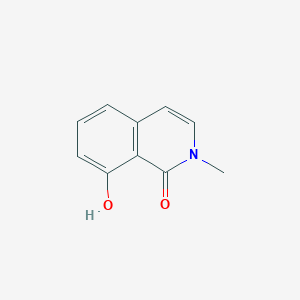

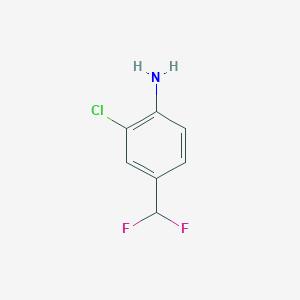

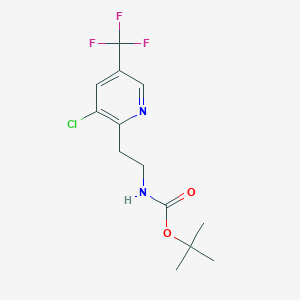
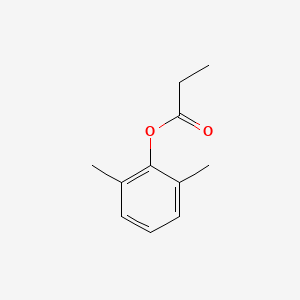
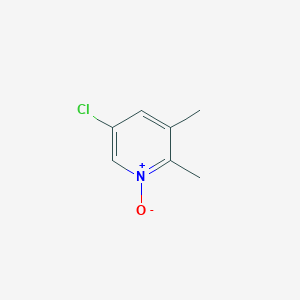
![N-[(1R,2R)-2-aminocyclohexyl]acetamide](/img/structure/B12974684.png)
